molecular formula C25H32N2O2 B10893984 (16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol

(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol

Cat. No.: B10893984
M. Wt: 392.5 g/mol
InChI Key: BXJRUGUVBIWBJI-WOJGMQOQSA-N
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Description

3-ETHOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the Cyclopenta[a]phenanthrene Core: This step often involves cyclization reactions, which can be achieved through methods such as Friedel-Crafts alkylation or acylation.

    Introduction of the Ethoxy Group: This can be done through an etherification reaction, where an ethoxy group is introduced using ethyl alcohol and an acid catalyst.

    Addition of the Methylidene Group: This step involves the formation of a double bond with the pyrazole ring, which can be achieved through a Wittig reaction or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds and the pyrazole ring, potentially leading to the formation of saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of complex organic molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-ETHOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring steroid hormone with a similar cyclopenta[a]phenanthrene core.

    Testosterone: Another steroid hormone with a comparable structure.

    Cholesterol: A sterol with a cyclopenta[a]phenanthrene core, important in cell membrane structure.

Uniqueness

What sets 3-ETHOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL apart is its specific functional groups and the presence of the pyrazole ring. These features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

(16E)-3-ethoxy-13-methyl-16-[(1-methylpyrazol-4-yl)methylidene]-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C25H32N2O2/c1-4-29-19-6-8-20-17(12-19)5-7-22-21(20)9-10-25(2)23(22)13-18(24(25)28)11-16-14-26-27(3)15-16/h6,8,11-12,14-15,21-24,28H,4-5,7,9-10,13H2,1-3H3/b18-11+

InChI Key

BXJRUGUVBIWBJI-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)C/C(=C\C5=CN(N=C5)C)/C4O)C

Canonical SMILES

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC(=CC5=CN(N=C5)C)C4O)C

Origin of Product

United States

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